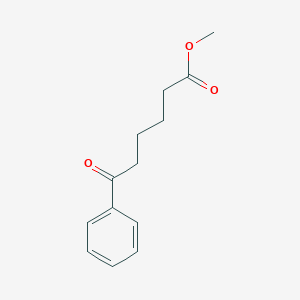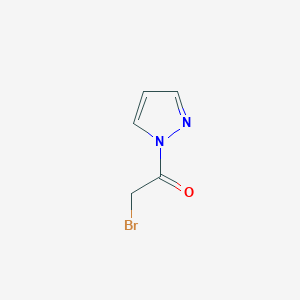
1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione is a complex organic compound belonging to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . This particular compound features a heptyloxyphenyl group, which can influence its chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione typically involves multiple steps, starting from anthracene. The process includes:
Nitration: Anthracene is nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The heptyloxyphenyl group is introduced through a substitution reaction, often using a suitable halide and a base to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the compound into its leuco form, which is useful in certain applications.
Substitution: The amino groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halides and bases such as sodium hydroxide or potassium carbonate are typically employed.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different applications .
科学研究应用
1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in photodynamic therapy and as a drug delivery agent.
Industry: Utilized in the production of OLEDs and other optoelectronic devices.
作用机制
The mechanism of action of 1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in applications like fluorescence imaging. The amino groups can form hydrogen bonds and interact with various biological molecules, influencing their activity and function .
相似化合物的比较
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
1,5-Diamino-4,8-dihydroxyanthraquinone: Another anthracene derivative with distinct chemical properties and applications.
Uniqueness
1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione is unique due to the presence of the heptyloxyphenyl group, which can enhance its solubility and modify its photophysical properties. This makes it particularly suitable for specific applications in optoelectronics and fluorescence-based research .
属性
CAS 编号 |
92135-76-7 |
|---|---|
分子式 |
C27H28N2O3 |
分子量 |
428.5 g/mol |
IUPAC 名称 |
1,4-diamino-2-(4-heptoxyphenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C27H28N2O3/c1-2-3-4-5-8-15-32-18-13-11-17(12-14-18)21-16-22(28)23-24(25(21)29)27(31)20-10-7-6-9-19(20)26(23)30/h6-7,9-14,16H,2-5,8,15,28-29H2,1H3 |
InChI 键 |
UEOLKJBGYFOXKT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCOC1=CC=C(C=C1)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4,6-Bis(2-methoxyanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13130513.png)
![[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methanamine](/img/structure/B13130514.png)



![7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13130545.png)
![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol](/img/structure/B13130549.png)


![6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid](/img/structure/B13130575.png)



